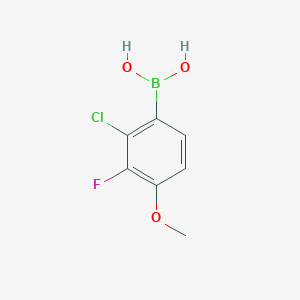

(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chloro, fluoro, and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .

Mécanisme D'action

Target of Action

The primary target of (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The SM cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its solubility in dichloromethane suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and solvent. The compound is stable under dry conditions and at temperatures between 2-8°C . Its reactivity can be influenced by the choice of solvent, with dichloromethane being a common choice .

Analyse Biochimique

Biochemical Properties

They can form reversible covalent complexes with proteins, particularly with enzymes that have hydroxyl groups in their active sites .

Cellular Effects

Boronic acids are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that boronic acids can exhibit changes in their effects over time, including issues related to stability and degradation .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins, and can influence their localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-3-fluoro-4-methoxyphenyl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Chemistry

In chemistry, (2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . This makes it a valuable reagent in the synthesis of complex organic molecules.

Biology and Medicine

In biological and medicinal research, boronic acids are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them useful in the design of protease inhibitors .

Industry

In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in cross-coupling reactions makes it a key component in the synthesis of various functional materials .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Fluoro-3-methoxyphenyl)boronic acid

- (4-Chloro-3-methoxyphenyl)boronic acid

- (4-Methoxyphenyl)boronic acid

Uniqueness

(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of electron-withdrawing groups can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a versatile reagent in organic synthesis .

Activité Biologique

(2-Chloro-3-fluoro-4-methoxyphenyl)boronic acid is a boronic acid derivative with significant applications in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C7H7BClF O3, with a molecular weight of approximately 185.42 g/mol. The compound features a boron atom bonded to a phenyl group, which is substituted with chlorine and fluorine atoms as well as a methoxy group. This unique structure enables it to participate effectively in various chemical reactions.

Synthesis Method:

The synthesis typically involves several steps, starting from commercially available precursors. The compound can be synthesized through the following general reaction mechanism:

- Formation of Boronate Ester: Reacting phenolic compounds with boron reagents.

- Transmetalation: In the presence of a palladium catalyst, the boronate ester undergoes transmetalation with aryl halides.

- Coupling Reaction: The final coupling step results in the formation of biaryl compounds.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. In particular, its application in drug discovery has been explored due to its ability to inhibit specific cellular pathways involved in tumor growth.

- Cell Proliferation Inhibition: Research indicates that this compound exhibits potent inhibitory effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) cells, showing an IC50 value of approximately 0.126 μM .

- Selectivity Index: The compound demonstrated a favorable selectivity index against cancerous cells compared to non-cancerous cells, suggesting its potential as a targeted therapeutic agent .

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Enzymatic Activity: It has been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis .

- Interaction with Cellular Pathways: The compound may act as a competitive ATP inhibitor and an allosteric inhibitor of specific receptor tyrosine kinases, enhancing its therapeutic profile .

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound on tumor growth in vivo using mouse models. The results indicated significant inhibition of lung metastasis when treated with this compound over a 30-day period, outperforming known anticancer agents like TAE226 .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that after intravenous administration, the clearance rate was approximately 82.7 mL/h/kg with an oral bioavailability of 31.8%, indicating favorable absorption characteristics for potential therapeutic use .

Applications in Organic Synthesis

Beyond its biological activity, this compound serves as a versatile building block in organic synthesis:

| Application | Description |

|---|---|

| Suzuki-Miyaura Coupling | Used extensively for forming carbon-carbon bonds in complex organic molecules. |

| Drug Development | Integral in synthesizing new pharmaceutical compounds with targeted biological activity. |

| Material Science | Employed in developing new materials through cross-coupling reactions. |

Propriétés

IUPAC Name |

(2-chloro-3-fluoro-4-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQZZEWVXCNBNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)F)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.